molecular formula C5H4Cl2N2 B3188623 3,4-Dichloro-6-methylpyridazine CAS No. 22390-45-0

3,4-Dichloro-6-methylpyridazine

Cat. No. B3188623
CAS RN: 22390-45-0
M. Wt: 163 g/mol
InChI Key: YOUPASAGLWSIJQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-6-methylpyridazine is an organic compound that has garnered significant attention in the world of chemistry and chemical research. It is also known as 3,6-Dichloro-4-methylpyridazine . It is a vibrational and intramolecular hydrogen bond inhibitor and can be used as a biochemical reagent for life science related research .


Molecular Structure Analysis

The molecular formula of 3,4-Dichloro-6-methylpyridazine is C5H4Cl2N2 . Its molecular weight is 163 g/mol . The IUPAC name is 3,6-dichloro-4-methylpyridazine .


Physical And Chemical Properties Analysis

3,4-Dichloro-6-methylpyridazine is a brown crystalline powder . Its melting point is 86-88 °C and boiling point is 149-151 °C . It is soluble in methanol .

Scientific Research Applications

Pharmacological Applications

3,4-Dichloro-6-methylpyridazine is a type of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazines have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Antidepressant and Anxiolytic Applications

Pyridazine derivatives have been shown to possess antidepressant and anxiolytic properties . This makes 3,4-Dichloro-6-methylpyridazine a potential candidate for the development of new drugs in these areas.

Anticancer Applications

Pyridazine derivatives have also been shown to possess anticancer properties . This suggests that 3,4-Dichloro-6-methylpyridazine could be used in the development of new anticancer drugs.

Anti-Inflammatory and Analgesic Applications

Pyridazines have been demonstrated to possess anti-inflammatory and analgesic properties . This suggests that 3,4-Dichloro-6-methylpyridazine could be used in the development of new anti-inflammatory and analgesic drugs.

Agrochemical Applications

Various pyridazinone derivatives are well known as agrochemicals . This suggests that 3,4-Dichloro-6-methylpyridazine could be used in the development of new agrochemicals.

Synthesis of Complex Compounds

3,6-Dichloro-4-methylpyridazine has been used in the synthesis of 7-methyl-2-phenylimidazo [1,2- b ]pyridazine-3-carboxylic acid . This suggests that 3,4-Dichloro-6-methylpyridazine could be used in the synthesis of complex compounds.

Safety And Hazards

3,4-Dichloro-6-methylpyridazine is hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and adequate ventilation is advised .

Future Directions

Diazines, including pyridazines, constitute a central building block for a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . Therefore, the future directions of 3,4-Dichloro-6-methylpyridazine could be in the development of new drugs and therapies.

properties

IUPAC Name

3,4-dichloro-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUPASAGLWSIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-6-methylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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